trans-4-Propylcyclohexanecarboxylic Acid

Übersicht

Beschreibung

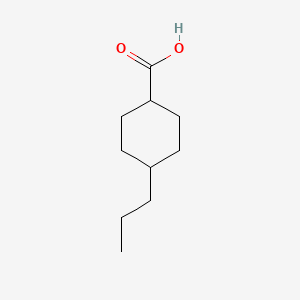

“trans-4-Propylcyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “trans-4-Propylcyclohexanecarboxylic Acid” consists of a cyclohexane ring with a propyl group (a three-carbon chain) and a carboxylic acid group attached . The “trans” designation indicates that these two groups are on opposite sides of the cyclohexane ring .Physical And Chemical Properties Analysis

“trans-4-Propylcyclohexanecarboxylic Acid” is a solid at 20 degrees Celsius . It has a melting point range of 97.0 to 100.0 degrees Celsius . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation

Mitchell (1970) investigated the catalytic hydrogenation of cyclohexane derivatives, including trans-4-propylcyclohexanecarboxylic acid. The study focused on finding selective catalyst systems that could produce specific cis- or trans-isomers. Chloroplatinic acid and stannous chloride were among the catalysts used, demonstrating the relevance of this acid in catalytic processes (Mitchell, 1970).

Chemical Synthesis and Stereochemistry

Yuan et al. (2010) conducted a study on the synthesis and structural analysis of trans-4-propyl-cyclohexylcarboxylic acid. This research involved 1H, 13C, and 2D NMR spectra to determine the configuration and stereochemistry of the compound, illustrating its importance in the field of chemical synthesis (Yuan et al., 2010).

Liquid Crystal Research

Research on liquid crystalline cyclohexane derivatives, including trans-4-propylcyclohexanecarboxylic acid, was conducted by Rübesamen and Schneider (1993). They explored the high-pressure phase studies of such compounds, providing insights into their mesomorphic behavior under varying conditions. This indicates the acid's significance in materials science, particularly in the study of liquid crystals (Rübesamen & Schneider, 1993).

Application in Mesophase Synthesis

Zheng Min (2007) synthesized liquid crystal compounds using carboxylic acids, including trans-4-propylcyclohexanecarboxylic acid. This study demonstrates the compound's role in creating materials with specific mesophases, contributing to the field of liquid crystal research (Zheng Min, 2007).

Conformational Analysis

Yanaka et al. (1981) studied the molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution, which relates to trans-4-propylcyclohexanecarboxylic acid. This research is significant in understanding the zwitterionic forms and preferred conformations of such compounds, contributing to knowledge in the field of stereochemistry (Yanaka et al., 1981).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-propylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUKEGGHOLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959210 | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Propylcyclohexanecarboxylic Acid | |

CAS RN |

38289-27-9, 70928-91-5, 67589-82-6 | |

| Record name | Polychloronapthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2998217.png)

![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine](/img/structure/B2998224.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2998225.png)

![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)

![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)

![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)